1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds This compound is characterized by its unique structure, which includes a pyridazinyl group, a triazolopyridazinyl group, and an azetidinyl group
Preparation Methods
The synthesis of 1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyridazinyl and triazolopyridazinyl intermediates, followed by their coupling with the azetidinyl moiety.
Synthesis of Pyridazinyl Intermediate: The pyridazinyl intermediate can be synthesized through a condensation reaction between 2-methoxybenzaldehyde and hydrazine hydrate, followed by cyclization with a suitable reagent such as phosphorus oxychloride.
Synthesis of Triazolopyridazinyl Intermediate: The triazolopyridazinyl intermediate is prepared by reacting 3-methyl-[1,2,4]triazole with a suitable pyridazine derivative under controlled conditions.
Coupling Reaction: The final step involves the coupling of the pyridazinyl and triazolopyridazinyl intermediates with the azetidinyl group. This can be achieved through a nucleophilic substitution reaction using a suitable base and solvent.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of automated reactors and continuous flow systems to scale up the production process.
Chemical Reactions Analysis
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyridazinyl or triazolopyridazinyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Pharmacology: Studies are being conducted to evaluate the compound’s pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion in biological systems.
Biological Research: The compound is used as a tool to study various biological processes, such as cell signaling pathways and gene expression.
Industrial Applications: The compound’s unique structure and reactivity make it a valuable intermediate in the synthesis of other complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may exert its effects through various pathways, including:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: The compound may act as an agonist or antagonist of specific receptors, leading to changes in cell signaling and physiological responses.
Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins.
Comparison with Similar Compounds
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine can be compared with other similar compounds, such as:
1-[6-(2-chlorophenyl)pyridazin-3-yl]-N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine: This compound has a similar structure but with a chlorine substituent instead of a methoxy group, which may result in different chemical and biological properties.
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-methyl-N-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine: This compound has an ethyl group instead of a methyl group on the triazolopyridazinyl moiety, which may affect its reactivity and interactions with molecular targets.
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-ol: This compound has a hydroxyl group instead of an amine group on the azetidinyl moiety, which may influence its solubility and biological activity.
These comparisons highlight the uniqueness of this compound and its potential advantages in various scientific research applications.
Properties
IUPAC Name |
N-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N,3-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8O/c1-14-22-25-20-10-11-21(26-29(14)20)27(2)15-12-28(13-15)19-9-8-17(23-24-19)16-6-4-5-7-18(16)30-3/h4-11,15H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGSXCMIKWQIED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N(C)C3CN(C3)C4=NN=C(C=C4)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.